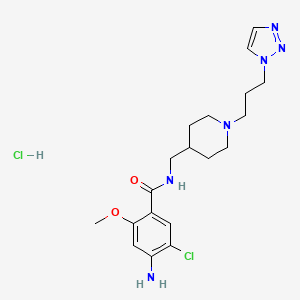
4-Hydroxy-3-methoxybenzylamine, HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methoxybenzylamine hydrochloride, also known as vanillylamine hydrochloride, is a chemical compound with the molecular formula C₈H₁₂ClNO₂. It is a derivative of vanillin and is characterized by the presence of both hydroxyl and methoxy groups on the benzene ring, along with an amine group. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-3-methoxybenzylamine hydrochloride typically involves the reduction of 4-hydroxy-3-methoxyphenyl oxime. The process includes the following steps:
Starting Material: 4-hydroxy-3-methoxyphenyl oxime.
Reducing Agent: Anhydrous ammonium formate.
Catalyst: Palladium on carbon (Pd/C).
Solvent: Methanol.
Reaction Conditions: The reaction is carried out under atmospheric pressure.
Hydrochlorination: Hydrochloric acid is added to the filtrate to obtain the target product.
This method is advantageous for industrial production due to its high yield (over 90%) and purity (over 99%) .
Analyse Chemischer Reaktionen
4-Hydroxy-3-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The hydroxyl and methoxy groups on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-methoxybenzylamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and the production of various chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of flavors, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. These metabolites can interact with cellular receptors and signaling pathways, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-methoxybenzylamine hydrochloride can be compared with other similar compounds, such as:
Vanillin: The parent compound from which it is derived.
4-Hydroxy-3-methoxybenzaldehyde: Another derivative of vanillin with different functional groups.
3-Methoxy-4-hydroxyphenethylamine: A compound with similar structural features but different biological activities.
The uniqueness of 4-Hydroxy-3-methoxybenzylamine hydrochloride lies in its combination of hydroxyl, methoxy, and amine groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H11ClNO2 |
|---|---|
Molekulargewicht |
188.63 g/mol |
InChI |
InChI=1S/C8H11NO2.Cl/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3; |
InChI-Schlüssel |
LOYPVODLNGWOLM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CN)O.[Cl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



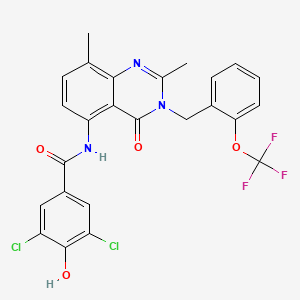
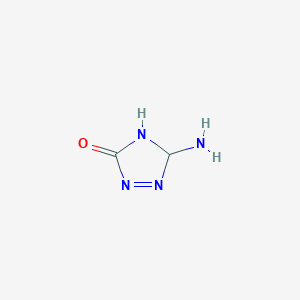
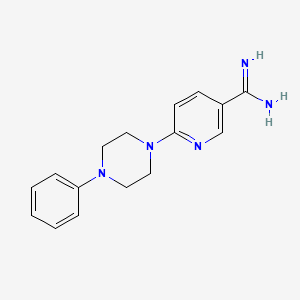
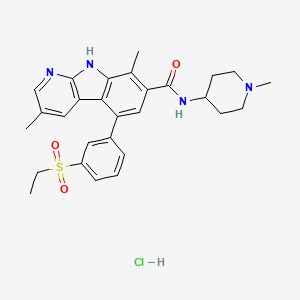
![2-[[4-[4-[2-(1-adamantyl)acetyl]piperazine-1-carbonyl]benzoyl]amino]-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B12362773.png)
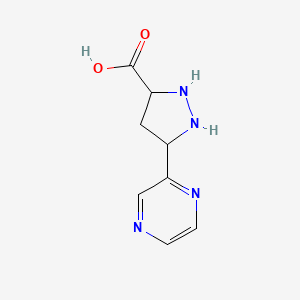
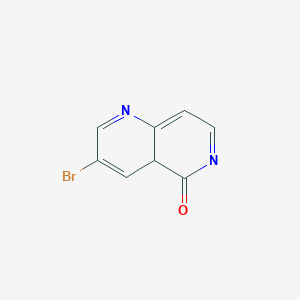
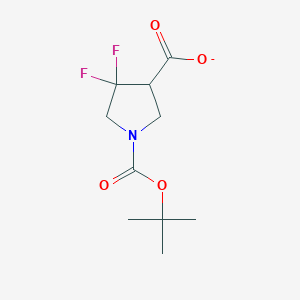
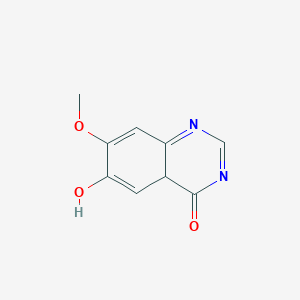
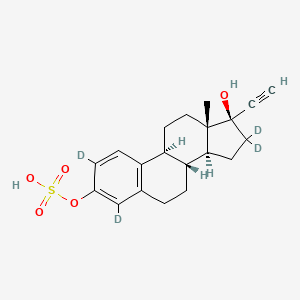

![[(2S)-2-[[(2R,4S,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid](/img/structure/B12362824.png)
